L-Lysine monosalicylate
CAS No.: 57282-48-1
Cat. No.: VC3920867
Molecular Formula: C13H20N2O5
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57282-48-1 |
---|---|
Molecular Formula | C13H20N2O5 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | (2S)-2,6-diaminohexanoic acid;2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H6O3.C6H14N2O2/c8-6-4-2-1-3-5(6)7(9)10;7-4-2-1-3-5(8)6(9)10/h1-4,8H,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Standard InChI Key | KZBKRARRXDZOII-ZSCHJXSPSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
L-Lysine monosalicylate (C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>6</sub>) is a molecular complex formed through the ionic interaction between the ammonium group of L-lysine and the carboxylate group of salicylic acid . This configuration enhances water solubility, addressing a key limitation of salicylic acid, which is poorly soluble in aqueous environments. The compound’s molar mass is 326.349 g·mol<sup>−1</sup>, and its structural stability is attributed to hydrogen bonding between the amino acid’s side chain and the aromatic hydroxyl group of salicylate .
Synthesis and Optimization
The synthesis of L-lysine monosalicylate typically involves a two-step process: (1) racemization of L-lysine hydrochloride to obtain DL-lysine, and (2) condensation with salicylic acid derivatives. A patented method dissolves L-lysine hydrochloride in a water-glacial acetic acid mixture, followed by racemization at 60–100°C and decolorization using activated carbon . The crude lysine is then purified via ion-exchange chromatography, eluted with ammonia, and crystallized. Finally, the lysine solution is mixed with an ethanolic salicylic acid solution under controlled temperatures (≤20°C) to prevent hydrolysis, yielding a product with <1% salicylic acid impurities .
Table 1: Key Parameters in L-Lysine Monosalicylate Synthesis
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Racemization temperature | 60–100°C | Higher temps accelerate racemization but risk decomposition |
Lysine-to-salicylate ratio | 1:1.2 (mol/mol) | Excess salicylate minimizes unreacted lysine |
Reaction pH | 6.5–7.0 | Prevents lysine protonation, ensuring ionic bonding |
Drying method | Vacuum desiccation | Reduces thermal degradation risks |
Pharmacological Mechanism and Therapeutic Effects
Prodrug Activation and COX Inhibition
Like its acetylated counterpart (lysine acetylsalicylate), L-lysine monosalicylate acts as a prodrug. Upon administration, it undergoes hydrolysis to release salicylic acid and lysine . Salicylic acid inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby exerting analgesic, anti-inflammatory, and antipyretic effects . The lysine component may augment these effects by improving cellular uptake and modulating immune responses .
Dual COX-1/COX-2 Inhibition
Salicylic acid non-selectively inhibits both COX-1 and COX-2 isoforms, though with lower potency than aspirin. COX-1 inhibition in gastric mucosa can lead to adverse effects like ulceration, while COX-2 suppression mediates therapeutic anti-inflammatory outcomes . The lysine moiety may mitigate gastrointestinal toxicity by accelerating absorption and reducing local irritation .
Industrial and Clinical Applications
Pharmaceutical Formulations
L-Lysine monosalicylate is formulated for intravenous use in acute pain settings, leveraging its rapid onset of action (15–20 minutes post-administration) . Comparative studies suggest it offers equivalent efficacy to oral aspirin but with fewer gastrointestinal side effects due to bypassing first-pass metabolism .
Amino Acid | LCM (%) | L-Lysine Monosalicylate (%) |
---|---|---|
Lysine | 9.46 | 50.8 (as base) |
Arginine | 2.38 | <0.1 |
Methionine | 1.06 | ND |
Threonine | 2.31 | ND |
Recent Advances and Future Directions
Patent Innovations
A 2024 Chinese patent (CN112500306A) details a novel synthesis route using ethanol-water solvent systems, achieving 93% yield and <0.5% impurities . This method avoids toxic catalysts, enhancing scalability and safety.
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume